

Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Fluorobenzaldehyde

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Introduction

4-Fluorobenzaldehyde (4-FBA) is an aromatic aldehyde that serves as a critical building block in organic synthesis. Its unique properties, imparted by the presence of a fluorine atom at the para position of the benzaldehyde ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The fluorine substitution can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to drug candidates with enhanced pharmacokinetic profiles and improved therapeutic efficacy.[3] This technical guide provides a comprehensive overview of the physicochemical properties of **4-fluorobenzaldehyde**, detailed experimental protocols for their determination, and its application in the synthesis of a key pharmaceutical inhibitor.

Core Physicochemical Properties

The fundamental physicochemical properties of **4-Fluorobenzaldehyde** are summarized in the tables below for easy reference and comparison.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ FO	[1][4]
Molecular Weight	124.11 g/mol	[1][4]
Appearance	Colorless to light yellow liquid	[1][4]
Odor	Characteristic aromatic aldehyde odor	[4]
Melting Point	-10 °C	[1][5]
Boiling Point	181 °C at 760 mmHg	[1][6]
Density	1.157 g/mL at 25 °C	[7][8]
Refractive Index (n _D ²⁰)	1.521	[5][7]
Vapor Pressure	19 hPa at 70 °C	[8][9]
Flash Point	56 °C (closed cup)	[4][6]

Solubility and Partition Coefficient

Property	Value	Reference(s)
Solubility in Water	Slightly soluble/immiscible	[2][4][10]
Solubility in Organic Solvents	Soluble in ethanol, ether, acetone, benzene, chloroform, and methanol	[2][4][8][10]
LogP (Octanol/Water)	1.54	[11]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **4-Fluorobenzaldehyde**.

NMR Spectroscopy Data

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference(s)
^1H NMR	CDCl_3	9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H)	[2]
^{13}C NMR	CDCl_3	190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)	[2]
^{19}F NMR	CDCl_3	-102.4	[2]

Other Spectroscopic Data

Technique	Key Features and Observations	Reference(s)
Infrared (IR) Spectroscopy	The spectrum conforms to the structure of 4-fluorobenzaldehyde, with characteristic peaks for the aldehyde C-H and C=O stretches, as well as C-F and aromatic C-H and C=C vibrations.	[12]
Mass Spectrometry (MS)	Molecular Ion (M^+): m/z 124. Key fragments at m/z 123 (loss of H), 95 (loss of CHO), and 75.	[7][13]
UV-Vis Spectroscopy	Provides information on the electronic transitions within the molecule.	[14]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical and spectral properties of **4-Fluorobenzaldehyde**.

Determination of Melting Point

The melting point of **4-Fluorobenzaldehyde**, being a low-melting solid/liquid at room temperature, can be determined using a standard melting point apparatus with a cooling stage or by a cryostatic method.

Methodology:

- **Sample Preparation:** A small amount of **4-Fluorobenzaldehyde** is introduced into a capillary tube.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus equipped with a cooling system.
- **Determination:** The sample is cooled until it solidifies. The temperature is then slowly increased (e.g., 1-2 °C/min) while observing the sample.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For a pure substance, this range should be narrow.

Determination of Boiling Point

The boiling point is determined at atmospheric pressure.

Methodology:

- **Apparatus Setup:** A small quantity of **4-Fluorobenzaldehyde** is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask. The flask is connected to a condenser.
- **Heating:** The flask is gently heated in a heating mantle.
- **Data Recording:** The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric

pressure should be recorded as the boiling point is pressure-dependent.

NMR Spectroscopy

^1H , ^{13}C , and ^{19}F NMR spectra are obtained using a standard NMR spectrometer.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **4-Fluorobenzaldehyde** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ^1H , ^{13}C , and ^{19}F nuclei.
- Data Acquisition:
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CHCl_3 at 7.26 ppm).
 - For ^{13}C NMR, a proton-decoupled spectrum is acquired. The chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).
 - For ^{19}F NMR, the spectrum is acquired and referenced to an external or internal standard.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

- Sample Preparation: As **4-Fluorobenzaldehyde** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Background Spectrum: A background spectrum of the empty sample holder is recorded.

- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectral data can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

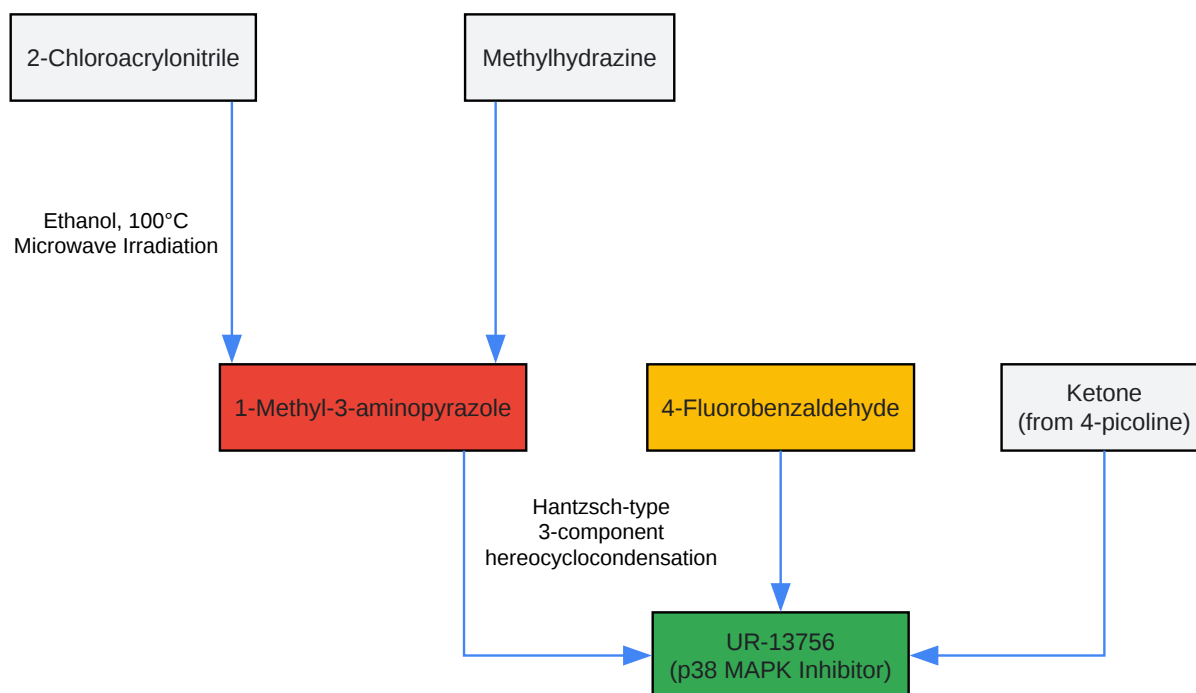
Methodology:

- **Sample Preparation:** A dilute solution of **4-Fluorobenzaldehyde** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **GC Separation:** A small volume of the sample is injected into the GC, where it is vaporized and separated on a capillary column.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by a beam of high-energy electrons (typically 70 eV).
- **Mass Analysis:** The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Application in Drug Discovery: Synthesis of a p38 MAPK Inhibitor

4-Fluorobenzaldehyde is a key starting material in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of UR-13756, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor.^{[1][5][6][15]} The p38 MAPK signaling pathway is implicated in inflammatory diseases, making its inhibitors promising therapeutic agents.

The synthesis of UR-13756 involves a multi-component reaction where **4-Fluorobenzaldehyde** is one of the crucial reactants.^{[1][6]}



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